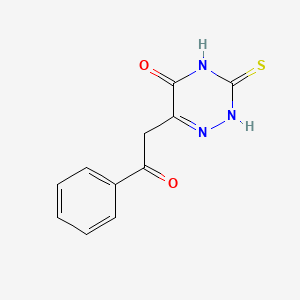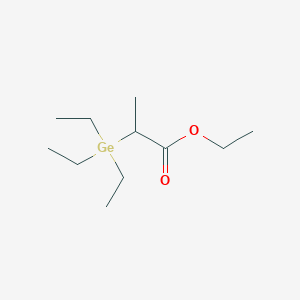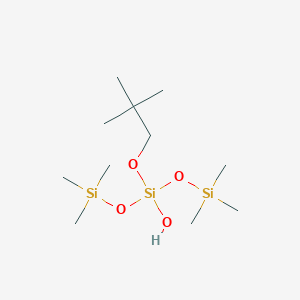
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate is a chemical compound known for its unique structure and properties It is composed of a 2,2-dimethylpropyl group and two trimethylsilyl groups attached to a hydrogen orthosilicate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate typically involves the hydrosilylation of alkenes or alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a hydrosilane reagent and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation techniques, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
科学研究应用
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active molecules.
Medicine: Research may investigate its potential use in drug development or as a component in medical devices.
作用机制
The mechanism by which 2,2-dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The specific pathways involved depend on the context of its use, such as in catalysis or material synthesis.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Dimethylsilyl bis(trimethylsilyl) ether: Another silicon-containing compound with different reactivity.
Tetramethylsilane: Used as a standard in NMR spectroscopy.
Uniqueness
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate is unique due to its specific structure, which combines a 2,2-dimethylpropyl group with two trimethylsilyl groups. This unique combination imparts distinct reactivity and properties, making it valuable in specialized applications where other silicon-containing compounds may not be suitable .
属性
CAS 编号 |
88221-40-3 |
|---|---|
分子式 |
C11H30O4Si3 |
分子量 |
310.61 g/mol |
IUPAC 名称 |
2,2-dimethylpropoxy-hydroxy-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C11H30O4Si3/c1-11(2,3)10-13-18(12,14-16(4,5)6)15-17(7,8)9/h12H,10H2,1-9H3 |
InChI 键 |
ILXPCDCECUONPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CO[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
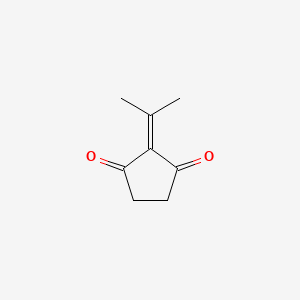
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
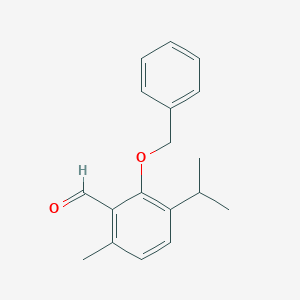

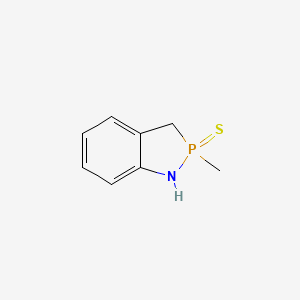
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)




![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
